Oral Bioavailability: LEI-101 vs. Typical CB2 Agonists
LEI-101 demonstrates excellent oral bioavailability in mice, achieving high plasma and tissue concentrations with a plasma protein binding fraction unbound of 0.44 [1]. In contrast, many CB2 agonists exhibit poor oral absorption, limiting their utility in chronic dosing models. While direct comparative oral bioavailability data for HU-308, JWH-133, or AM1241 are sparse in the literature, the qualitative deficiency of oral absorption is a well-recognized limitation for numerous cannabinoid receptor ligands [2].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Excellent oral bioavailability; plasma concentration peaks at 2 h post-dose; low plasma protein binding (fraction unbound = 0.44) [1] |
| Comparator Or Baseline | HU-308, JWH-133, AM1241: limited oral bioavailability data; often require parenteral administration in published studies |
| Quantified Difference | Not quantifiable in head-to-head studies; qualitative advantage |
| Conditions | Mouse model; 10 mg/kg p.o. or i.p.; DMSO/Tween80/Saline vehicle [1] |
Why This Matters
Oral bioavailability enables repeated dosing in long-term in vivo studies without the stress of injections, improving experimental reproducibility and translational relevance.
- [1] Mukhopadhyay P, Baggelaar M, Erdelyi K, et al. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI-101 prevents cisplatin-induced nephrotoxicity. Br J Pharmacol. 2016;173(3):446-458. Figure 1 and Results section. View Source
- [2] Pacher P, Kunos G. Modulating the endocannabinoid system in human health and disease--successes and failures. FEBS J. 2013;280(9):1918-1943. doi:10.1111/febs.12260 View Source
